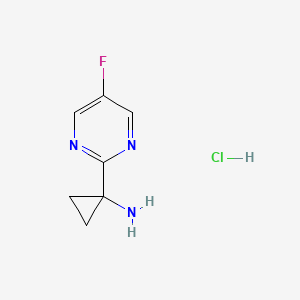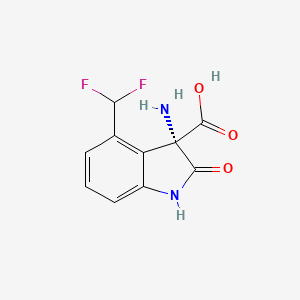
(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid is a complex organic compound that features a difluoromethyl group, an amino group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: These reactions can be performed using various reagents and catalysts, such as difluorocarbene reagents and metal-based catalysts . The process often involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow difluoromethylation protocols, which are efficient and scalable . These methods utilize reagents like fluoroform and are designed to achieve high atom efficiency and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Metal catalysts like palladium or copper, along with appropriate ligands.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include hydroxyl derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The indole core is known to interact with various biological pathways, contributing to the compound’s overall effect .
Comparison with Similar Compounds
- (3S)-3-amino-4-(trifluoromethyl)-2-oxo-1H-indole-3-carboxylic acid
- (3S)-3-amino-4-(methyl)-2-oxo-1H-indole-3-carboxylic acid
Comparison:
- Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group provides a different electronic environment compared to the trifluoromethyl group, potentially leading to different biological activities .
- Methyl vs. Difluoromethyl: The presence of fluorine atoms in the difluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H8F2N2O3 |
|---|---|
Molecular Weight |
242.18 g/mol |
IUPAC Name |
(3S)-3-amino-4-(difluoromethyl)-2-oxo-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O3/c11-7(12)4-2-1-3-5-6(4)10(13,9(16)17)8(15)14-5/h1-3,7H,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
OMNLDTWLDIHDHK-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC(=O)[C@@]2(C(=O)O)N)C(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2(C(=O)O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
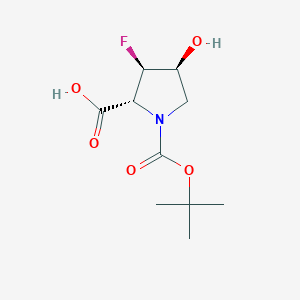
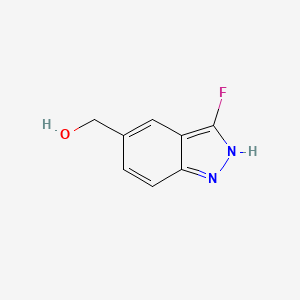
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)
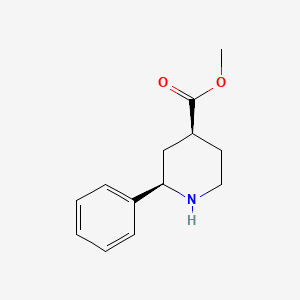
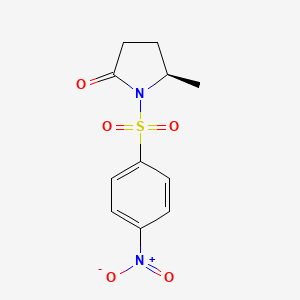
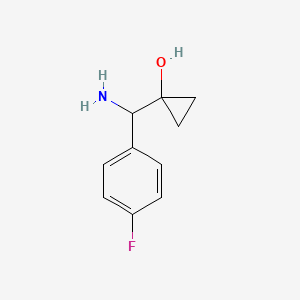
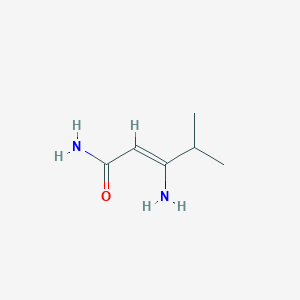
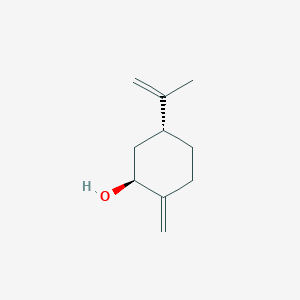
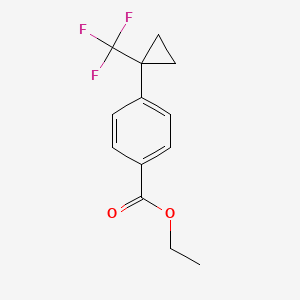
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
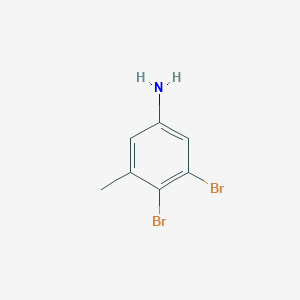
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
